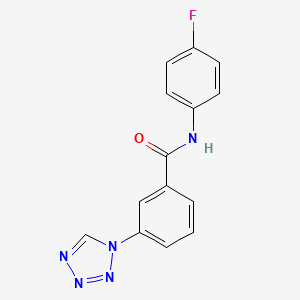

N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(4-Fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-fluorophenyl group at the amide nitrogen and a 1H-tetrazole ring at the 3-position of the benzamide core. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, confers unique electronic and steric properties, making it a critical pharmacophore in medicinal chemistry.

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN5O/c15-11-4-6-12(7-5-11)17-14(21)10-2-1-3-13(8-10)20-9-16-18-19-20/h1-9H,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHCDBSWGBAJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-aminobenzoic acid with an appropriate acylating agent.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the benzamide core.

Tetrazole Formation: The tetrazole ring can be formed through a cyclization reaction involving an azide and a nitrile group under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the benzamide core or the tetrazole ring, resulting in the formation of reduced analogs.

Substitution: The 4-fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique structural features.

Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Heterocyclic Replacements

Heterocyclic Variations

- Tetrazole vs. Triazole/Thiazole Derivatives: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () replace tetrazole with triazole-thione groups. These exhibit distinct tautomeric behavior (thione vs. thiol forms) and lack the strong electron-withdrawing effect of tetrazole, impacting solubility and receptor interactions .

Substituent Position and Bioactivity

Enzyme Inhibition

- N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide () targets kynurenine formamidase with a binding affinity of -9.0 kcal/mol. Unlike the tetrazole-containing compound, its pyrimidinone group may engage in different π-π stacking interactions .

Receptor Binding

Physicochemical Properties

Key Findings and Implications

Tetrazole Advantages : The tetrazole group enhances hydrogen-bonding capacity and metabolic stability compared to triazoles or thiophenes, making it favorable for drug design .

Fluorophenyl Role : The 4-fluorophenyl group improves lipophilicity and membrane penetration, a common feature in analogs like 5c and SC211 .

Biological Potency : While tetrazole derivatives show promise in enzyme inhibition () and receptor binding (), their activity is highly scaffold-dependent, necessitating tailored substitutions for target specificity.

Biological Activity

N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Structural Characteristics

The compound features a tetrazole ring and a 4-fluorophenyl moiety attached to a benzamide structure. The presence of the tetrazole group is significant as it enhances the compound's ability to interact with various biological targets. The molecular formula of this compound is C_{11}H_{10}F_{1}N_{5}O, and it has a molecular weight of approximately 233.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to mimic carboxylate groups, allowing it to bind with specific enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as:

- Inhibition of Enzymatic Activity : The tetrazole moiety can inhibit enzymes involved in critical cellular processes.

- Cell Membrane Permeability : The fluorophenyl group enhances lipophilicity, improving the compound's ability to cross cell membranes and reach intracellular targets.

Biological Activities

Research studies have identified several biological activities associated with this compound:

Anticancer Activity

This compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, in vitro studies demonstrated that it effectively inhibits the proliferation of tumor cells by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 1.30 | Induces apoptosis and G2/M phase arrest |

| K-562 (leukemia) | 2.50 | Inhibits cell proliferation |

Antibacterial Properties

The compound has also been studied for its antibacterial properties, showing effectiveness against several bacterial strains. It appears to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, which suggests potential applications in antibiotic development.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- In Vivo Xenograft Models : In studies involving xenograft models, the compound demonstrated significant tumor growth inhibition compared to control groups.

- Combination Therapy : When combined with other anticancer agents like taxol, this compound enhanced their efficacy, indicating potential for combination therapies in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.